![molecular formula C17H18F3NO2S B6427404 N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide CAS No. 2034510-12-6](/img/structure/B6427404.png)
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a thiophene ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Pentyl Chain: The pentyl chain with a hydroxyl group can be introduced through a series of reactions including alkylation and hydroxylation.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2-(trifluoromethyl)benzoic acid with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides or thiophenes.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can be used as a corrosion inhibitor or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, it may facilitate charge transport due to its conjugated system and electron-withdrawing trifluoromethyl group.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S/c18-17(19,20)14-5-2-1-4-13(14)16(23)21-9-7-12(8-10-22)15-6-3-11-24-15/h1-6,11-12,22H,7-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRGHYQWCFVOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
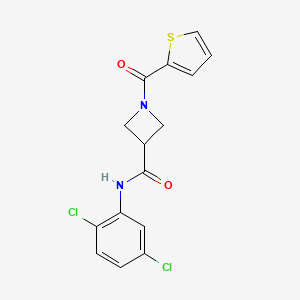
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
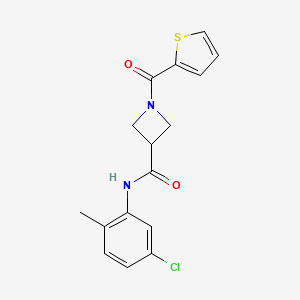
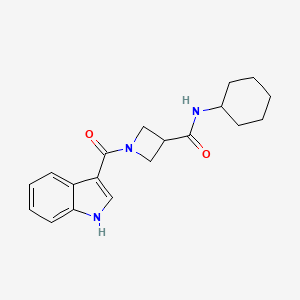
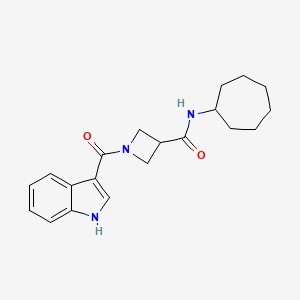
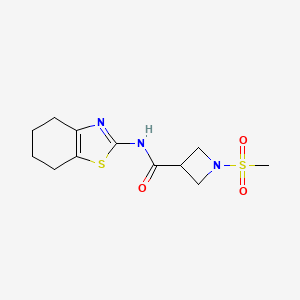
![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427368.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427369.png)
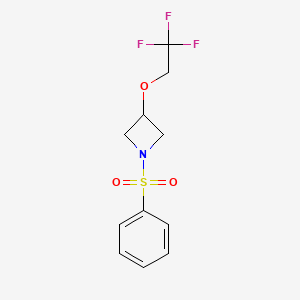
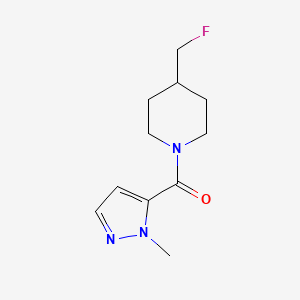
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide](/img/structure/B6427401.png)
![2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427406.png)
![2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427408.png)
